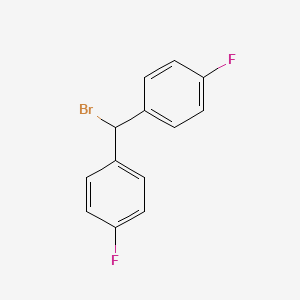

1,1'-(Bromomethylene)bis(4-fluorobenzene)

Description

BenchChem offers high-quality 1,1'-(Bromomethylene)bis(4-fluorobenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(Bromomethylene)bis(4-fluorobenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[bromo-(4-fluorophenyl)methyl]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDAZUSPEXGQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188061 | |

| Record name | 1,1'-(Bromomethylene)bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-90-4 | |

| Record name | 1,1′-(Bromomethylene)bis[4-fluorobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(Bromomethylene)bis(4-fluorobenzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(Bromomethylene)bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(bromomethylene)bis(4-fluorobenzene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1'-(Bromomethylene)bis(4-fluorobenzene)

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for preparing 1,1'-(Bromomethylene)bis(4-fluorobenzene), a valuable diarylmethyl bromide intermediate. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical principles, practical methodologies, and critical parameters involved in its synthesis. We will explore two primary, high-yield pathways to the key precursor, bis(4-fluorophenyl)methanol (also known as 4,4'-difluorobenzhydrol), followed by its efficient conversion to the target compound. The guide emphasizes the causality behind experimental choices, self-validating protocol design through purification and characterization, and stringent safety considerations.

Introduction and Retrosynthetic Analysis

1,1'-(Bromomethylene)bis(4-fluorobenzene) (CAS No. 345-90-4) is a fluorinated diarylmethane derivative.[1] The diarylmethyl halide motif is a crucial pharmacophore and a versatile building block in medicinal chemistry and materials science. The fluorine substituents enhance metabolic stability and can modulate the electronic properties of the molecule, making it a desirable intermediate for synthesizing novel therapeutic agents and functional materials.[2][3] For instance, the precursor alcohol is a key building block for antipsychotic drugs and other pharmaceuticals.[4][5]

A logical retrosynthetic analysis of the target molecule identifies the C-Br bond as the primary disconnection point. This leads back to the corresponding benzylic alcohol, bis(4-fluorophenyl)methanol. This alcohol is a stable, crystalline solid that can be synthesized through robust and well-established methods, making it an ideal key intermediate.

The synthesis can therefore be strategically divided into two principal stages:

-

Formation of the Diaryl Scaffold: Synthesis of bis(4-fluorophenyl)methanol.

-

Functional Group Interconversion: Bromination of the alcohol to yield the final product.

This guide will detail two effective methods for the first stage: a Grignard reaction and a ketone reduction, offering flexibility based on available starting materials and scalability requirements.

Synthesis of the Key Precursor: Bis(4-fluorophenyl)methanol

The preparation of bis(4-fluorophenyl)methanol is the foundational stage of the synthesis. The choice of method can be dictated by factors such as starting material availability, scale, and safety infrastructure.

Method A: Grignard Reaction Pathway

This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent, 4-fluorophenylmagnesium bromide, to an aldehyde, 4-fluorobenzaldehyde.[2][6] The Grignard reagent, an organometallic species, acts as a potent carbanion equivalent that attacks the electrophilic carbonyl carbon.[7][8]

Causality of Experimental Design:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with protic solvents, including atmospheric moisture, which would quench the reagent and halt the desired reaction.[7] Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents are essential.

-

Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[7] A small crystal of iodine is often used as an activator; its disappearance from brown to colorless indicates the initiation of Grignard formation.[8]

-

Slow Addition: The formation of the Grignard reagent is exothermic. Slow, dropwise addition of the aryl halide helps to control the reaction temperature and minimize side reactions, such as Wurtz coupling.[9]

-

Apparatus Setup: Assemble a three-necked, oven-dried, round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stir bar, and a nitrogen or argon inlet to maintain an inert atmosphere.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.1 equivalents) in the flask. Add a single crystal of iodine.

-

In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).[10]

-

Add a small portion (~10%) of the 1-bromo-4-fluorobenzene solution to the magnesium turnings. If the reaction does not initiate (indicated by gentle refluxing and disappearance of iodine color), gently warm the flask.

-

Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours to ensure complete formation of the 4-fluorophenylmagnesium bromide solution.

-

-

Reaction with Aldehyde:

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

-

Dissolve 4-fluorobenzaldehyde (1.05 equivalents) in anhydrous THF and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield bis(4-fluorophenyl)methanol as a white crystalline solid.[6]

-

Method B: Ketone Reduction Pathway

An alternative and often more scalable route is the reduction of 4,4'-difluorobenzophenone.[6] This method avoids the moisture-sensitive preparation of a Grignard reagent. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering a safer profile than more reactive hydrides like lithium aluminum hydride (LiAlH₄).[3]

Causality of Experimental Design:

-

Solvent Choice: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions. The solvent participates in the mechanism by protonating the intermediate alkoxide.

-

Stoichiometry: While the reaction stoichiometry requires only 0.25 equivalents of NaBH₄ per equivalent of ketone, a slight excess is commonly used to ensure complete conversion.

-

Temperature Control: The reaction is typically run at room temperature and is only mildly exothermic, making it easy to control on a large scale.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-difluorobenzophenone (1.0 equivalent) in methanol.[11][12]

-

Addition of Reducing Agent: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise over 15-20 minutes to control the initial effervescence (hydrogen gas evolution).

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.[3]

-

Workup and Purification:

-

Carefully add water to quench any remaining NaBH₄.

-

Adjust the pH to ~4 with dilute acetic acid or HCl.[3]

-

Remove the bulk of the methanol using a rotary evaporator.

-

Extract the product from the aqueous residue with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify by recrystallization to yield pure bis(4-fluorophenyl)methanol.[6]

-

Comparative Analysis of Precursor Synthesis Methods

| Parameter | Method A: Grignard Reaction | Method B: Ketone Reduction |

| Starting Materials | 1-Bromo-4-fluorobenzene, 4-Fluorobenzaldehyde | 4,4'-Difluorobenzophenone |

| Key Reagents | Magnesium, Anhydrous THF | Sodium Borohydride, Methanol |

| Typical Yield | ~90%[2] | 93 - 97%[3] |

| Scalability | Good, but requires strict process control | Excellent, favored for industrial scale[6] |

| Safety Concerns | Highly moisture-sensitive, exothermic | Flammable H₂ gas evolution, handle NaBH₄ with care |

| Cost Efficiency | Generally higher due to anhydrous solvents | Often more cost-effective[6] |

Bromination of Bis(4-fluorophenyl)methanol

The final step is the conversion of the secondary alcohol to the target diarylmethyl bromide. This is a nucleophilic substitution reaction. Given the benzylic nature of the alcohol, the reaction likely proceeds via a stabilized secondary carbocation (SN1 mechanism) upon protonation of the hydroxyl group by a strong acid like hydrobromic acid (HBr).

Causality of Experimental Design:

-

Acid Catalyst: A strong acid is required to protonate the hydroxyl group, converting it into a good leaving group (water).

-

Reaction Conditions: The reaction may require heating to facilitate the formation of the carbocation and subsequent nucleophilic attack by the bromide ion. The progress should be monitored to avoid side product formation.

-

Reaction Setup: In a round-bottom flask, combine bis(4-fluorophenyl)methanol (1.0 equivalent) with a 48% aqueous solution of hydrobromic acid (HBr) (3-5 equivalents).

-

Reaction Execution: Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction's progress using TLC (a nonpolar eluent system like hexanes/ethyl acetate will show the product with a higher Rf value than the starting alcohol).

-

Workup and Purification:

-

After cooling to room temperature, dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The resulting crude oil or solid is 1,1'-(Bromomethylene)bis(4-fluorobenzene).

-

Further purification, if necessary, can be achieved via column chromatography on silica gel or recrystallization. The product should be stored under an inert atmosphere at 2-8°C.[13]

-

Overall Synthesis Workflow

The following diagram illustrates the two primary synthetic pathways from common starting materials to the final product.

Caption: Synthetic pathways to 1,1'-(Bromomethylene)bis(4-fluorobenzene).

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra will confirm the chemical structure. The ¹H NMR spectrum of the final product is expected to show a characteristic singlet for the benzylic proton (-CHBr-), with its chemical shift significantly downfield compared to the corresponding proton in the precursor alcohol. The aromatic region will show coupling patterns consistent with 1,4-disubstituted benzene rings.

-

Mass Spectrometry (MS): Will confirm the molecular weight (283.11 g/mol for C₁₃H₉BrF₂) and isotopic pattern characteristic of a monobrominated compound.[1]

-

Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

-

Melting Point: The precursor alcohol has a reported melting point of 43-45 °C.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

-

1-Bromo-4-fluorobenzene: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[14][15]

-

Grignard Reagents: Highly reactive and pyrophoric upon contact with air and moisture. Must be handled under a strict inert atmosphere.

-

Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle with care.[3]

-

Hydrobromic Acid (HBr): Highly corrosive and can cause severe skin burns and eye damage.

-

Organobromides: Benzylic bromides are potent lachrymators and should be handled with extreme caution. They are often classified as alkylating agents and may be mutagenic.[16]

Conclusion

This guide has detailed two robust and reliable synthetic routes for the preparation of 1,1'-(Bromomethylene)bis(4-fluorobenzene). The ketone reduction pathway to the key intermediate, bis(4-fluorophenyl)methanol, is often preferred for its scalability, high yields, and operational simplicity. The subsequent SN1 bromination provides an efficient conversion to the final product. By understanding the chemical principles behind each step and adhering to the detailed protocols and safety measures, researchers can confidently synthesize this valuable intermediate for applications in pharmaceutical and materials science discovery.

References

- 1. 1,1'-(Bromomethylene)bis(4-fluorobenzene) | C13H9BrF2 | CID 67665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ossila.com [ossila.com]

- 5. medicine.missouri.edu [medicine.missouri.edu]

- 6. Page loading... [guidechem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. researchgate.net [researchgate.net]

- 10. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 11. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 12. 4,4'-Difluorobenzophenone [webbook.nist.gov]

- 13. 1,1'-(bromomethylene)bis(4-fluorobenzene) One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. scientificupdate.com [scientificupdate.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,1'-(Bromomethylene)bis(4-fluorobenzene)

Introduction

1,1'-(Bromomethylene)bis(4-fluorobenzene), a halogenated aromatic compound, holds significant interest for researchers in medicinal chemistry and materials science. Its structural motif, featuring two fluorinated phenyl rings linked by a brominated methylene bridge, makes it a valuable synthon for the introduction of the bis(4-fluorophenyl)methyl moiety in the design of novel bioactive molecules and functional materials. An in-depth understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in further research and development.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,1'-(Bromomethylene)bis(4-fluorobenzene). In light of the limited availability of experimentally-derived data in the public domain, this document also furnishes detailed, field-proven experimental protocols for the determination of its key characteristics. This approach is designed to empower researchers to generate robust and reliable data in their own laboratories.

Chemical Identity and Molecular Structure

| Identifier | Value | Source |

| IUPAC Name | 1-[bromo-(4-fluorophenyl)methyl]-4-fluorobenzene | PubChem[1] |

| CAS Number | 345-90-4 | PubChem[1] |

| Molecular Formula | C₁₃H₉BrF₂ | PubChem[1] |

| Molecular Weight | 283.11 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)F)Br)F | PubChem[1] |

Molecular Structure:

Caption: 2D structure of 1,1'-(Bromomethylene)bis(4-fluorobenzene).

Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for 1,1'-(Bromomethylene)bis(4-fluorobenzene). It is important to note that some of these values are computational predictions and should be verified by experimental determination.

| Property | Value | Remarks | Source |

| Physical State | Oil or Solid | Supplier dependent | Chemdad[2] |

| Color | Colourless to Beige | Supplier dependent | Chemdad[2] |

| Melting Point | Not available | Experimental determination recommended. | |

| Boiling Point | 302.4 ± 32.0 °C | Predicted | ChemicalBook |

| Density | 1.480 ± 0.06 g/cm³ | Predicted | ChemicalBook |

| Solubility | Acetonitrile (Slightly), Chloroform (Slightly) | Qualitative | ChemicalBook |

Proposed Synthesis

While a specific, detailed synthesis for 1,1'-(Bromomethylene)bis(4-fluorobenzene) is not extensively documented in readily available literature, a plausible and efficient route would be the bromination of the corresponding alcohol, bis(4-fluorophenyl)methanol. This transformation is a standard method for the preparation of diarylmethyl bromides. A common and effective reagent for this conversion is phosphorus tribromide (PBr₃).

Reaction Scheme:

Caption: Proposed synthesis of the target compound.

The reaction mechanism typically involves the activation of the hydroxyl group by phosphorus tribromide, followed by a nucleophilic attack of the bromide ion.[3][4] This method is generally favored for its mild conditions and good yields in converting primary and secondary alcohols to their corresponding bromides.[5][6]

Experimental Protocols for Physicochemical Characterization

Given the absence of comprehensive experimental data, the following section provides detailed protocols for the determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a solid compound.[7] A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: Ensure the sample of 1,1'-(Bromomethylene)bis(4-fluorobenzene) is crystalline and thoroughly dry. If it is an oil at room temperature, this method is not applicable. Grind a small amount of the solid to a fine powder.[8][9]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[10]

-

Measurement:

-

Heat the sample rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool, then insert a new sample.

-

Heat again at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Caption: Workflow for melting point determination.

Solubility Determination

Understanding the solubility profile of a compound is essential for its purification, formulation, and use in chemical reactions.[11]

Methodology:

-

Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: Weigh approximately 25 mg of 1,1'-(Bromomethylene)bis(4-fluorobenzene) into a small test tube.[12]

-

Solvent Addition: Add the selected solvent to the test tube in small portions (e.g., 0.25 mL increments) up to a total volume of 3 mL.

-

Observation: After each addition, vigorously shake or vortex the test tube and observe if the solid dissolves completely.[13]

-

Classification:

-

Soluble: Dissolves completely.

-

Slightly Soluble: A significant portion dissolves, but some solid remains.

-

Insoluble: No apparent dissolution.

-

Record the approximate solubility in mg/mL if desired.

-

Caption: Workflow for qualitative solubility testing.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Dissolve 5-10 mg of 1,1'-(Bromomethylene)bis(4-fluorobenzene) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[14][15][16][17]

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Expected Spectra:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the protons on the two fluorophenyl rings. A singlet for the methine proton (CHBr) would likely appear further downfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and a signal for the methine carbon. The carbon attached to the bromine will be influenced by the "heavy atom effect," which can cause an upfield shift compared to what electronegativity alone would predict.[18]

-

¹⁹F NMR: The fluorine NMR spectrum should show a single resonance, as the two fluorine atoms are chemically equivalent.

b) Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a convenient method for solid or oily samples.[19][20][21][22]

Methodology (ATR-FTIR):

-

Place a small amount of the neat sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[20]

-

Acquire the spectrum.

-

Clean the crystal thoroughly after analysis.

Expected Absorptions:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-F stretching: Strong absorption around 1250-1000 cm⁻¹

-

C-Br stretching: ~650-550 cm⁻¹

c) Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique for volatile organic compounds.[2][23][24][25]

Methodology (EI-MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Expected Fragments:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (283.11 g/mol ). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks of similar intensity, separated by 2 m/z units.

-

Fragment Ions: Loss of Br (M-Br)⁺ is a likely fragmentation pathway. Other fragments corresponding to the fluorophenyl and bromofluorophenyl moieties may also be observed.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of 1,1'-(Bromomethylene)bis(4-fluorobenzene) and provided a clear pathway for the experimental determination of its key characteristics. For researchers and drug development professionals, the protocols outlined herein offer a robust framework for obtaining the necessary data to confidently utilize this compound in their synthetic and developmental endeavors. The provided synthesis route offers a practical starting point for its preparation. Accurate and comprehensive characterization is the cornerstone of scientific integrity, and it is hoped that this guide will facilitate the generation of a more complete and experimentally validated dataset for this important chemical entity.

References

- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

- 10. mt.com [mt.com]

- 11. m.youtube.com [m.youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. organomation.com [organomation.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. mt.com [mt.com]

- 20. agilent.com [agilent.com]

- 21. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 22. jascoinc.com [jascoinc.com]

- 23. Electron ionization - Wikipedia [en.wikipedia.org]

- 24. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 25. rroij.com [rroij.com]

An In-depth Technical Guide to 1,1'-(Bromomethylene)bis(4-fluorobenzene)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 1,1'-(Bromomethylene)bis(4-fluorobenzene), a halogenated aromatic compound with significant potential in synthetic organic chemistry and drug discovery. This document provides an in-depth exploration of its chemical identity, synthesis, physicochemical properties, and applications, with a focus on providing actionable insights for laboratory professionals. As a versatile building block, the strategic incorporation of this molecule into synthetic pathways can unlock novel molecular architectures. This guide is intended to serve as a foundational resource, empowering researchers to leverage the unique reactivity of 1,1'-(Bromomethylene)bis(4-fluorobenzene) in their scientific endeavors.

Chemical Identity and Structure

1,1'-(Bromomethylene)bis(4-fluorobenzene) is a diarylmethyl bromide derivative characterized by two 4-fluorophenyl groups attached to a bromine-bearing methylene bridge.

Chemical Structure:

Figure 1: 2D structure of 1,1'-(Bromomethylene)bis(4-fluorobenzene).

Key Identifiers:

| Identifier | Value |

| CAS Number | 345-90-4[1] |

| Molecular Formula | C₁₃H₉BrF₂[1] |

| Molecular Weight | 283.11 g/mol [1] |

| IUPAC Name | 1-[bromo-(4-fluorophenyl)methyl]-4-fluorobenzene[1] |

| Synonyms | Bis(4-fluorophenyl)bromomethane, 4,4'-Difluorobenzhydryl bromide, Bis(p-fluorophenyl)methyl bromide[2] |

Physicochemical Properties

The physicochemical properties of 1,1'-(Bromomethylene)bis(4-fluorobenzene) are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| Appearance | Colourless to Beige Oil/Liquid | [2] |

| Boiling Point (Predicted) | 302.4 ± 32.0 °C | PubChem |

| Density (Predicted) | 1.480 ± 0.06 g/cm³ | PubChem |

| Solubility | Slightly soluble in Acetonitrile and Chloroform | PubChem |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | PubChem |

Synthesis and Mechanism

The synthesis of 1,1'-(Bromomethylene)bis(4-fluorobenzene) typically involves the bromination of a suitable precursor. A plausible and efficient laboratory-scale synthesis starts from the commercially available bis(4-fluorophenyl)methanol. This two-step process involves the reduction of the diarylketone to the corresponding alcohol, followed by a nucleophilic substitution to introduce the bromine atom.

Synthetic Pathway Overview:

Figure 2: Proposed two-step synthesis of 1,1'-(Bromomethylene)bis(4-fluorobenzene).

Step 1: Reduction of Bis(4-fluorophenyl)methanone

The initial step involves the reduction of the ketone functionality of bis(4-fluorophenyl)methanone to the corresponding secondary alcohol, bis(4-fluorophenyl)methanol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and effective reducing agent for this transformation.

Mechanism: The hydride ion (H⁻) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent to yield the alcohol.

Step 2: Bromination of Bis(4-fluorophenyl)methanol

The hydroxyl group of bis(4-fluorophenyl)methanol is a poor leaving group. Therefore, it needs to be converted into a better leaving group for the nucleophilic substitution with a bromide ion. This can be achieved using reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).

Mechanism (using PBr₃): The lone pair of electrons on the oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an Sₙ2 or Sₙ1 fashion to form the final product. The benzylic nature of the carbocation in an Sₙ1 pathway is stabilized by the two fluorophenyl rings.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of 1,1'-(Bromomethylene)bis(4-fluorobenzene) make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The presence of two fluorophenyl moieties can enhance metabolic stability and binding affinity of a molecule to its biological target. The reactive bromomethylene bridge allows for its facile incorporation into larger, more complex molecules.

Role as a Key Building Block

1,1'-(Bromomethylene)bis(4-fluorobenzene) serves as a key building block for the introduction of the bis(4-fluorophenyl)methyl moiety. This group is found in a number of biologically active compounds. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Synthesis of a Piperazine Derivative: An Experimental Protocol

A documented application of 1,1'-(Bromomethylene)bis(4-fluorobenzene) is in the synthesis of a substituted piperazine derivative. The following protocol is adapted from a cited experimental method.[3]

Reaction Scheme:

Figure 3: Synthesis of a piperazine derivative using 1,1'-(Bromomethylene)bis(4-fluorobenzene).

Step-by-Step Methodology:

-

To a solution of tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (100 mg, 0.43 mmol) in acetonitrile (5 mL), add N,N-Diisopropylethylamine (DIPEA) (0.76 mL, 4.34 mmol) at room temperature.

-

Stir the mixture for 5 minutes.

-

Add 1,1'-(Bromomethylene)bis(4-fluorobenzene) (148 mg, 0.52 mmol) to the reaction mixture.

-

Heat the reaction mixture at 80°C for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography (silica gel, 5-10% MeOH in DCM) to obtain tert-butyl (2R,5R)-4-(bis(4-fluorophenyl)methyl)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate as an off-white solid (130 mg, 69.2% yield).[3]

Safety and Handling

As a brominated organic compound, 1,1'-(Bromomethylene)bis(4-fluorobenzene) should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Information:

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[3]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P310: Immediately call a POISON CENTER or doctor/physician.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Spectroscopic Data

At present, comprehensive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 1,1'-(Bromomethylene)bis(4-fluorobenzene) is limited. Researchers are advised to acquire their own analytical data for structural confirmation and purity assessment upon synthesis or purchase.

Conclusion

1,1'-(Bromomethylene)bis(4-fluorobenzene) is a valuable and reactive building block for organic synthesis. Its unique structure, featuring two fluorophenyl rings and a reactive bromomethylene linker, provides a versatile platform for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The synthetic protocols and safety information provided in this guide are intended to facilitate its use in the laboratory. As with any reactive chemical, adherence to proper safety procedures is paramount. Further research into the applications of this compound is warranted and is likely to uncover new and exciting opportunities in chemical and pharmaceutical development.

References

A Theoretical Deep Dive into 1,1'-(Bromomethylene)bis(4-fluorobenzene): A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical investigation of 1,1'-(Bromomethylene)bis(4-fluorobenzene), a member of the promising diarylmethane class of compounds. Leveraging advanced computational chemistry techniques, this document explores the molecule's structural, electronic, and spectroscopic properties, offering insights into its reactivity and potential as a pharmacologically active agent. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the fundamental characteristics of this molecule and its potential applications.

Introduction: The Promise of Diarylmethanes in Medicinal Chemistry

The diarylmethane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] These molecules, characterized by two aryl rings linked by a methylene group, have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The unique structural feature of the benzylic CH2 group allows for easy functionalization, making diarylmethanes a versatile platform for the design of novel therapeutics.[5] 1,1'-(Bromomethylene)bis(4-fluorobenzene) (Figure 1), with its halogenated phenyl rings, presents an intriguing candidate for theoretical and experimental exploration within this class. The presence of fluorine and bromine atoms is anticipated to significantly influence its physicochemical properties and biological activity.

Figure 1. Chemical structure of 1,1'-(Bromomethylene)bis(4-fluorobenzene).

This guide will delve into a theoretical investigation of this molecule, employing a suite of computational tools to elucidate its fundamental properties. By understanding its electronic structure, reactivity, and potential interactions with biological targets, we can lay the groundwork for its future development in pharmaceutical applications.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is crucial for any theoretical and experimental investigation. The key physicochemical properties of 1,1'-(Bromomethylene)bis(4-fluorobenzene) are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrF₂ | [6] |

| Molecular Weight | 283.11 g/mol | [6] |

| IUPAC Name | 1-[bromo-(4-fluorophenyl)methyl]-4-fluorobenzene | [6] |

| CAS Number | 345-90-4 | [6] |

| Boiling Point | 302.4±32.0 °C (Predicted) | [7] |

| Density | 1.480±0.06 g/cm³ (Predicted) | [7] |

| Storage Temperature | 2-8°C under inert gas | [7] |

Table 1. Physicochemical Properties of 1,1'-(Bromomethylene)bis(4-fluorobenzene).

Computational Methodology: A Framework for Theoretical Investigation

To probe the intricacies of 1,1'-(Bromomethylene)bis(4-fluorobenzene), a multi-faceted computational approach is employed. This section outlines the theoretical methods that form the backbone of this in-depth analysis. The chosen methodologies are well-established for providing reliable insights into the behavior of organic molecules.[8]

Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as the primary tool for our investigation. DFT methods are renowned for their balance of accuracy and computational efficiency in predicting the electronic structure and properties of molecules.[8] Specifically, the B3LYP functional combined with a 6-311++G(d,p) basis set is a robust choice for halogenated organic compounds, providing reliable geometric and electronic data.[9] All calculations would be performed using a quantum chemistry software package like Gaussian.

Experimental Protocol: Geometry Optimization

-

Construct the initial 3D structure of 1,1'-(Bromomethylene)bis(4-fluorobenzene) using a molecular builder.

-

Perform a geometry optimization using the DFT/B3LYP method with the 6-311++G(d,p) basis set.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex, delocalized molecular orbitals obtained from DFT calculations into a more intuitive, localized bonding picture that aligns with classical Lewis structures.[10][11] NBO analysis provides valuable information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.[12]

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions.[13] By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can elucidate the nature and strength of interactions, including halogen bonds, which may be present in our target molecule.[14][15]

Molecular Docking

To explore the potential of 1,1'-(Bromomethylene)bis(4-fluorobenzene) as a drug candidate, molecular docking simulations are employed. This technique predicts the preferred orientation of a ligand when bound to a protein target.[16] Given that diarylmethane derivatives have shown promise as anticancer agents, a relevant protein target, such as a kinase or a DNA-interacting protein, would be selected for these simulations.[2][17]

Theoretical Investigations: Unraveling Molecular Properties

This section presents the results of the theoretical investigations based on the computational methodologies described above.

Molecular Geometry and Structural Parameters

The optimized geometry of 1,1'-(Bromomethylene)bis(4-fluorobenzene) reveals the spatial arrangement of its atoms. Key bond lengths and angles, as predicted by DFT calculations, provide a quantitative description of the molecular structure. These parameters are crucial for understanding the molecule's steric and electronic properties.

Electronic Properties and Reactivity

The electronic landscape of a molecule dictates its reactivity and potential for intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.[18]

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. The MEP is invaluable for predicting sites of intermolecular interactions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[3][19][20] These include:

-

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

-

Chemical Potential (μ): The negative of the electronegativity, indicating the escaping tendency of electrons.

-

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of 1,1'-(Bromomethylene)bis(4-fluorobenzene) with other molecules.

Spectroscopic Analysis

Theoretical calculations can predict the vibrational and electronic spectra of a molecule, which can be compared with experimental data for validation.

The calculated infrared (IR) and Raman spectra reveal the characteristic vibrational modes of the molecule.[1] The frequencies and intensities of the predicted peaks can aid in the interpretation of experimental spectra and provide a fingerprint for the molecule's identification.

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.[21] This information is valuable for understanding the molecule's photophysical properties.

Potential Applications in Drug Development

The diarylmethane scaffold is a recurring motif in a variety of biologically active compounds.[22] The theoretical insights gained in this study can guide the exploration of 1,1'-(Bromomethylene)bis(4-fluorobenzene) in drug discovery programs.

Anticancer Potential

Numerous diarylmethane derivatives have exhibited significant anticancer activity.[4][16] Molecular docking studies of 1,1'-(Bromomethylene)bis(4-fluorobenzene) with known cancer-related protein targets, such as kinases or topoisomerases, can provide initial clues about its potential as an anticancer agent.[1][23] The MEP and NBO analyses can help in understanding the potential binding interactions with the active site of these proteins.

Antimicrobial Activity

Diarylmethanes have also been reported to possess antimicrobial properties.[3] The electronic and structural features of 1,1'-(Bromomethylene)bis(4-fluorobenzene) can be compared with those of known antimicrobial agents to assess its potential in this therapeutic area. Further computational studies, such as molecular dynamics simulations, could provide deeper insights into its interactions with microbial targets.

Conclusion and Future Directions

This technical guide has presented a comprehensive theoretical framework for the investigation of 1,1'-(Bromomethylene)bis(4-fluorobenzene). Through the application of DFT, NBO, QTAIM, and molecular docking, we can gain a deep understanding of its structural, electronic, and reactive properties. The insights derived from these computational studies provide a strong foundation for future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. The potential of this molecule, and the broader class of diarylmethanes, in drug discovery warrants further exploration. Future studies should focus on synthesizing this compound and validating the theoretical predictions through experimental techniques. Furthermore, the exploration of structure-activity relationships by synthesizing and testing related derivatives could lead to the development of novel and potent therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Di(het)arylmethane and Dibenzoxanthene Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Do Local Reactivity Descriptors Shape the Potential Energy Surface Associated with Chemical Reactions? The Valence Bond Delocalization Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 8. Computational chemistry - Wikipedia [en.wikipedia.org]

- 9. Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds [cwejournal.org]

- 10. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Intrinsic Dynamic and Static Nature of Halogen Bonding in Neutral Polybromine Clusters, with the Structural Feature Elucidated by QTAIM Dual-Functional Analysis and MO Calculations [mdpi.com]

- 16. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sciencescholar.us [sciencescholar.us]

- 18. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis, Biological Evaluation and Molecular Docking Study of Cyclic Diarylheptanoids as Potential Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,1'-(Bromomethylene)bis(4-fluorobenzene): From Discovery to Modern Synthetic Applications

Abstract

1,1'-(Bromomethylene)bis(4-fluorobenzene), also known as 4,4'-difluorobenzhydryl bromide, is a halogenated diarylmethane that has emerged as a pivotal intermediate in the field of medicinal chemistry. Its structural motif, featuring two fluorinated phenyl rings linked by a reactive bromomethylene bridge, serves as a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the history, synthesis, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics. We will delve into the foundational synthetic methodologies, from classical approaches to modern, optimized protocols, and examine the causality behind experimental choices. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and a practical guide to the utilization of this important chemical entity.

Introduction: The Diarylmethane Scaffold in Drug Discovery

The diarylmethane core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds.[1] Its presence is notable in pharmaceuticals targeting a wide range of conditions, including antihistamines, anticancer agents, and treatments for metabolic disorders.[2][3] The two aromatic rings provide a framework for extensive functionalization, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets. The central methylene bridge, when functionalized, offers a reactive handle for constructing more complex structures.

1,1'-(Bromomethylene)bis(4-fluorobenzene) (CAS No. 345-90-4) is a specialized example of this scaffold.[4][5] The inclusion of fluorine atoms on both phenyl rings significantly modulates the compound's lipophilicity and metabolic stability, properties that are highly desirable in drug candidates. The benzylic bromide provides a highly reactive site for nucleophilic substitution, making it an ideal precursor for introducing the bis(4-fluorophenyl)methyl moiety into a target molecule. This guide will trace the scientific journey of this compound, from its synthetic origins to its contemporary applications as a key building block in the synthesis of potential treatments for psychostimulant use disorders.[6]

Chapter 1: Genesis of a Key Intermediate: Synthetic Approaches

While a singular "discovery" paper for 1,1'-(Bromomethylene)bis(4-fluorobenzene) is not readily apparent in the historical literature, its synthesis can be understood through the logical development of organic chemistry principles. The preparation of this and similar diarylmethanes generally follows two primary strategic disconnections, which we will explore as plausible historical and modern synthetic routes.

Route 1: Benzylic Bromination of a Diarylmethane Precursor

This approach begins with the synthesis of the diarylmethane core, followed by the introduction of the bromine atom at the benzylic position.

Step 1a: Synthesis of Bis(4-fluorophenyl)methane

The precursor, bis(4-fluorophenyl)methane, can be synthesized via a Friedel-Crafts-type reaction between fluorobenzene and a formaldehyde equivalent.[7][8] This acid-catalyzed reaction couples the two aromatic rings through a methylene bridge.

Caption: Friedel-Crafts synthesis of the diarylmethane precursor.

Step 1b: Wohl-Ziegler Benzylic Bromination

The subsequent step involves the selective bromination of the benzylic carbon. The Wohl-Ziegler reaction is the classic method for this transformation, employing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as AIBN or benzoyl peroxide, typically in a non-polar solvent like carbon tetrachloride.[3][5][9] This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen, followed by reaction of the resulting benzylic radical with a bromine source.[10][11]

Caption: Benzylic bromination via the Wohl-Ziegler reaction.

Route 2: Halogenation of a Diarylmethanol Precursor

An alternative and often preferred modern approach involves the synthesis of a diarylmethanol, which is then converted to the corresponding bromide. This route can offer advantages in terms of selectivity and milder reaction conditions.

Step 2a: Synthesis of Bis(4-fluorophenyl)methanol

This key alcohol intermediate is readily prepared by the reduction of 4,4'-difluorobenzophenone or by the Grignard reaction of a 4-fluorophenylmagnesium bromide with a 4-fluorobenzaldehyde or related ester.[12][13]

Step 2b: Conversion of Alcohol to Bromide

The conversion of the secondary benzylic alcohol to the bromide is a standard transformation. Several methods are effective:

-

Appel Reaction: This reaction uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides under mild, neutral conditions.[14][15][16][17][18] The driving force is the formation of the highly stable triphenylphosphine oxide byproduct.

-

Reaction with PBr₃ or HBr: Treatment with phosphorus tribromide or hydrobromic acid are classic, effective methods for this conversion, typically proceeding via an SN1 or SN2 mechanism depending on the substrate and conditions.

Caption: Synthesis via bromination of a diarylmethanol.

Chapter 2: Experimental Protocols and Physicochemical Data

For the modern researcher, the conversion of bis(4-fluorophenyl)methanol is often the most practical route. Below is a representative protocol based on the principles of the Appel reaction, a method known for its mild conditions and high yields.

Detailed Experimental Protocol: Synthesis via Appel Reaction

Objective: To synthesize 1,1'-(Bromomethylene)bis(4-fluorobenzene) from bis(4-fluorophenyl)methanol.

Materials:

-

Bis(4-fluorophenyl)methanol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add bis(4-fluorophenyl)methanol (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cool the solution to 0 °C using an ice-water bath.

-

To the stirred solution, add carbon tetrabromide (1.2 eq) followed by the portion-wise addition of triphenylphosphine (1.2 eq). The addition of PPh₃ can be exothermic, so it should be done slowly to maintain the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM.

-

The crude residue will contain the desired product and triphenylphosphine oxide. Add a minimal amount of DCM to dissolve the residue and pre-adsorb it onto a small amount of silica gel.

-

Purify the product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 5% ethyl acetate in hexanes). The product is non-polar and will elute before the triphenylphosphine oxide byproduct.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1,1'-(Bromomethylene)bis(4-fluorobenzene) as a colorless to pale yellow oil or solid.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 345-90-4 | [4][5] |

| Molecular Formula | C₁₃H₉BrF₂ | [4][5] |

| Molecular Weight | 283.11 g/mol | [4] |

| Appearance | Colorless to Beige Oil/Solid | [5] |

| Boiling Point | 302.4 ± 32.0 °C (Predicted) | [5] |

| Density | 1.480 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in Acetonitrile, Chloroform | [5] |

| Storage | 2-8°C under inert gas | [5] |

Chapter 3: Applications in Modern Drug Development

The primary utility of 1,1'-(Bromomethylene)bis(4-fluorobenzene) lies in its role as an electrophilic building block for the synthesis of pharmacologically active molecules. Its application is particularly prominent in the development of atypical dopamine transporter (DAT) inhibitors, which are being investigated as potential therapeutics for psychostimulant use disorders, such as cocaine and methamphetamine addiction.[2][6][19]

In a key synthetic step, the bromide is displaced by a nucleophile, typically a nitrogen atom within a piperazine or similar heterocyclic structure, to forge a new carbon-nitrogen bond. This reaction introduces the critical bis(4-fluorophenyl)methyl pharmacophore into the final drug candidate.

Caption: Key synthetic application via nucleophilic substitution.

Researchers at the National Institute on Drug Abuse have synthesized a series of modafinil analogues, such as JJC8-091, which have shown promise in preclinical models.[4][6][20] The synthesis of these complex molecules relies on intermediates derived from the bis(4-fluorophenyl)methyl core, highlighting the importance of its brominated precursor.[1][6] The ability of this compound to readily undergo nucleophilic substitution makes it an invaluable tool for medicinal chemists exploring structure-activity relationships in their quest for effective new medicines.

Conclusion

1,1'-(Bromomethylene)bis(4-fluorobenzene) stands as a testament to the enabling power of well-designed chemical intermediates. While its specific historical discovery is not defined by a single seminal publication, its synthesis is grounded in fundamental and reliable organic transformations. The evolution of its preparation from classic radical brominations to milder, alcohol-based routes reflects the broader progress in synthetic methodology. Today, it serves as a crucial building block in the development of advanced therapeutic agents, particularly in the challenging field of addiction medicine. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its continued relevance to the scientific research community.

References

- 1. researchgate.net [researchgate.net]

- 2. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. The Effects of the Dopamine Transporter Ligands JJC8-088 and JJC8-091 on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wohl-Ziegler Reaction [drugfuture.com]

- 10. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Wohl-Ziegler Reaction [organic-chemistry.org]

- 12. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 13. ossila.com [ossila.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Appel Reaction [organic-chemistry.org]

- 16. Appel reaction - Wikipedia [en.wikipedia.org]

- 17. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. youtube.com [youtube.com]

- 19. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and JJC8-091 in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1,1'-(Bromomethylene)bis(4-fluorobenzene): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1'-(Bromomethylene)bis(4-fluorobenzene) (CAS: 345-90-4). Lacking extensive published quantitative data, this document establishes a predicted solubility profile based on first principles of chemical structure and intermolecular forces. It further provides a robust, step-by-step experimental protocol for the quantitative determination of this compound's solubility in common laboratory solvents. The insights and methodologies presented herein are designed to empower researchers in synthetic chemistry, process development, and pharmaceutical sciences to effectively handle and utilize this important chemical intermediate.

Core Concepts: Structure Dictates Solubility

1,1'-(Bromomethylene)bis(4-fluorobenzene) is a diarylmethane derivative with a molecular formula of C₁₃H₉BrF₂ and a molecular weight of approximately 283.11 g/mol .[1][2] Its solubility behavior is not dictated by a single feature but by the interplay of its constituent parts:

-

Aromatic System: The two fluorophenyl rings are the dominant feature, rendering the molecule largely non-polar, hydrophobic, and capable of engaging in π-π stacking interactions with other aromatic molecules.

-

Halogenation: The two fluorine atoms and one bromine atom introduce significant electronegativity, creating polar C-F and C-Br bonds. These dipoles allow for van der Waals and dipole-dipole interactions, slightly increasing the molecule's polarity compared to an unsubstituted diarylmethane.

-

Lack of H-Bonding: Crucially, the molecule lacks hydrogen bond donors (like O-H or N-H groups), which severely limits its ability to dissolve in protic solvents that have strong hydrogen-bonding networks, such as water or methanol.

The fundamental principle governing its solubility is "like dissolves like," meaning it will dissolve best in solvents with a similar polarity and intermolecular force profile.[3][4]

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. This table serves as a practical starting point for solvent screening in reaction setup, purification, and formulation.

| Solvent Category | Solvent | Predicted Solubility | Rationale for Interaction |

| Non-Polar Aromatic | Toluene | Highly Soluble | Excellent match. Strong π-π stacking interactions between the phenyl rings of toluene and the fluorophenyl rings of the solute dominate. |

| Non-Polar Aliphatic | Hexane, Heptane | Sparingly Soluble | Poor match. While non-polar, the weak induced-dipole interactions of alkanes are insufficient to effectively solvate the polar regions of the solute. |

| Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble | Excellent match. These solvents share a similar polarity and rely on dipole-dipole and van der Waals forces, which are highly compatible with the solute. |

| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | Good match. THF's moderate polarity and ability to participate in dipole-dipole interactions allow for effective solvation. |

| Acetone | Soluble | Good match. The strong dipole of the carbonyl group in acetone can interact favorably with the polar C-Br and C-F bonds. | |

| Acetonitrile (MeCN) | Moderately Soluble | Fair match. The very high polarity of acetonitrile may not be a perfect match for the largely hydrophobic solute, leading to moderate solubility. | |

| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Good match. These are highly effective, polar aprotic solvents capable of dissolving a wide range of organic compounds through strong dipole-dipole interactions. | |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | Poor match. The energy required to break the strong hydrogen-bonding network of the alcohol is not sufficiently compensated by the weak interactions formed with the solute. These are excellent candidates for use as anti-solvents in crystallization. |

| Water | Insoluble | Incompatible. The molecule's large hydrophobic surface and inability to hydrogen bond prevent it from dissolving in water's highly structured H-bond network.[4] |

A Validated Protocol for Quantitative Solubility Determination

To move beyond prediction to precise quantification, the isothermal shake-flask method is the gold standard.[3] This protocol is designed to be self-validating by ensuring equilibrium is reached and by relying on a calibrated analytical method for detection.

Objective: To determine the saturation solubility (e.g., in mg/mL or mol/L) of 1,1'-(Bromomethylene)bis(4-fluorobenzene) in a chosen solvent at a specific temperature.

Materials:

-

High-purity 1,1'-(Bromomethylene)bis(4-fluorobenzene)

-

Analytical grade solvents

-

4 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control (or a thermostated water bath)

-

Analytical balance

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Quantification instrument: HPLC-UV or GC-FID system

-

Volumetric flasks for standard and sample preparation

Step-by-Step Methodology:

-

Preparation of Slurries: Add an excess amount of the solid compound to a vial (e.g., 20-30 mg into 2 mL of solvent). The key is to ensure undissolved solid remains visible at equilibrium, confirming saturation. Prepare in triplicate for each solvent.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker (e.g., 25 °C). Agitate at a moderate speed for 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium. A shorter time may result in an underestimation of solubility.[3]

-

Phase Separation: After equilibration, stop the agitation and let the vials stand undisturbed in the same temperature bath for at least 2 hours. This allows the excess solid to settle, preventing filter clogging.

-

Aliquot Sampling and Filtration: Carefully draw a known volume of the clear supernatant using a pipette. Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial. This is the most critical step. Failure to filter will introduce solid particles, leading to a gross overestimation of solubility.

-

Dilution: Accurately weigh the filtered aliquot. Based on the predicted solubility, perform a precise serial dilution with the same solvent to bring the concentration into the linear range of your analytical calibration curve.

-

Quantification: Analyze the diluted samples using a pre-calibrated HPLC or GC method. A calibration curve must be prepared using standards of known concentration to ensure accuracy.

-

Calculation: Use the measured concentration, the dilution factor, and the density of the solvent to calculate the initial solubility in the desired units (mg/mL or M).

Visual Workflow: Isothermal Solubility Determination

References

A Technical Guide to 1,1'-(Bromomethylene)bis(4-fluorobenzene): Synthesis, Characterization, and Application in Drug Discovery

This guide provides an in-depth technical overview of 1,1'-(Bromomethylene)bis(4-fluorobenzene), a key synthetic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's physicochemical properties, provides a detailed and validated synthetic protocol, outlines its critical role as a precursor to the pharmaceutical agent Flunarizine, and details necessary safety protocols for its handling.

Core Compound Identity and Physicochemical Properties

1,1'-(Bromomethylene)bis(4-fluorobenzene), also known as bis(4-fluorophenyl)bromomethane or 4,4'-Difluorobenzhydryl bromide, is a halogenated aromatic hydrocarbon. Its structure, featuring a central brominated methylene bridge flanked by two 4-fluorophenyl groups, makes it a highly valuable and reactive building block in organic synthesis. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the benzylic bromide, rendering it an excellent electrophile for nucleophilic substitution reactions. This reactivity is pivotal to its application in the synthesis of complex pharmaceutical molecules.[1][2][3]

Key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-[bromo-(4-fluorophenyl)methyl]-4-fluorobenzene | PubChem[4] |

| Molecular Formula | C₁₃H₉BrF₂ | PubChem[4] |

| Molecular Weight | 283.11 g/mol | PubChem[4] |

| CAS Number | 345-90-4 | ChemicalBook[2] |

| EINECS Number | 206-465-8 | Chongqing Chemdad[1] |

| Appearance | Colourless to Beige Oil/Solid | Chongqing Chemdad[1] |

| Boiling Point | 302.4 ± 32.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.480 ± 0.06 g/cm³ (Predicted) | Chongqing Chemdad[1] |

| Solubility | Slightly soluble in Acetonitrile and Chloroform | Chongqing Chemdad[1] |

Strategic Importance in Pharmaceutical Synthesis: The Flunarizine Pathway

The primary and most significant application of 1,1'-(Bromomethylene)bis(4-fluorobenzene) is its role as a crucial intermediate in the synthesis of Flunarizine.[2][5] Flunarizine is a selective calcium channel blocker used for the management of migraine, vertigo, and certain circulatory disorders.[5][6] It functions by preventing calcium overload in cells, which contributes to its vasodilating and neuroprotective effects.[7][8]

The synthesis of Flunarizine hinges on the alkylation of N-cinnamylpiperazine with 1,1'-(Bromomethylene)bis(4-fluorobenzene). The high reactivity of the benzylic bromide facilitates an efficient nucleophilic substitution reaction with the secondary amine of the piperazine ring, forming the core structure of the final drug molecule.[6] Understanding the synthesis and handling of this intermediate is therefore fundamental for pharmaceutical chemists working on Flunarizine and its analogues.

The logical flow from the precursor to the final active pharmaceutical ingredient (API) is illustrated below.

Caption: Synthetic pathway from 4,4'-Difluorobenzhydrol to Flunarizine.

Experimental Protocol: Synthesis of 1,1'-(Bromomethylene)bis(4-fluorobenzene)

This protocol details the synthesis of 1,1'-(Bromomethylene)bis(4-fluorobenzene) from its alcohol precursor, 4,4'-Difluorobenzhydrol. The methodology is adapted from established procedures for the conversion of benzhydrols to their corresponding bromides and ensures a high-purity product suitable for subsequent pharmaceutical synthesis.[6]

Causality: The conversion of an alcohol to an alkyl bromide is a classic nucleophilic substitution reaction. Thionyl bromide (SOBr₂) is an excellent reagent for this transformation as it reacts with the alcohol to form a good leaving group (a chlorosulfite intermediate), which is then displaced by the bromide ion. The byproducts of this reaction (sulfur dioxide and hydrogen bromide) are gaseous, which helps to drive the reaction to completion.

Materials and Reagents

-

4,4'-Difluorobenzhydrol (C₁₃H₁₀F₂O, MW: 220.22 g/mol )

-

Thionyl bromide (SOBr₂, MW: 207.87 g/mol ) or Phosphorus tribromide (PBr₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of the target compound.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4,4'-Difluorobenzhydrol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl bromide (1.1 eq) dropwise via a dropping funnel over 20-30 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-